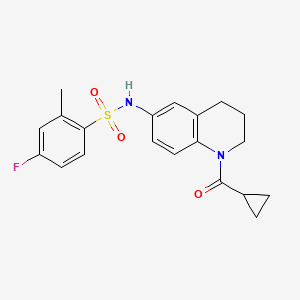

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

説明

Historical Development of Tetrahydroquinoline Pharmacophores

The tetrahydroquinoline scaffold first emerged in the late 19th century through synthetic methodologies such as the Bischler–Napieralski reaction, which enabled the cyclization of β-arylethylamides into dihydroisoquinoline intermediates. Early applications focused on alkaloid synthesis, but by the mid-20th century, researchers recognized its potential as a privileged structure in medicinal chemistry. A pivotal study in 2017 demonstrated that expanding the tetrahydroquinoline pharmacophore yielded 34 novel compounds, several of which exhibited previously unreported neurotropic activity in cellular assays. This discovery underscored the scaffold’s adaptability, as modifications to the aromatic ring, nitrogen substituents, and stereochemistry could fine-tune interactions with central nervous system targets.

Natural product research further enriched the understanding of tetrahydroquinoline bioactivity. Between 2011 and 2023, over 60 tetrahydroquinoline-containing alkaloids were isolated from marine organisms, plants, and fungi, displaying antimicrobial, anticancer, and anti-inflammatory properties. For instance, microbial-derived tetrahydroquinolines were found to inhibit Mycobacterium bovis growth, suggesting applications in tuberculosis therapy. However, the structural complexity of these natural analogs often hindered large-scale synthesis, prompting efforts to develop simplified synthetic derivatives with retained bioactivity.

Evolution of Sulfonamide-Based Molecular Scaffolds

Sulfonamides revolutionized medicine in 1935 with the introduction of Prontosil, the first antibacterial agent of this class. The sulfonamide group (-SO2NH2) proved indispensable, acting as a bioisostere for carboxylate or phosphate groups in enzyme active sites. By the 21st century, over 30 FDA-approved drugs incorporated sulfonamide moieties, targeting conditions ranging from HIV to hypertension. Structural innovations, such as fluorination and heterocyclic fusion, enhanced binding specificity and metabolic stability. For example, the incorporation of fluorine atoms in 4-fluorobenzenesulfonamide derivatives improved lipophilicity and membrane permeability, critical for central nervous system penetration.

Modern synthetic strategies have focused on hybridizing sulfonamides with other pharmacophores to overcome resistance mechanisms. A 2024 study detailed sulfonamide-dye hybrids with pyrrole components, which exhibited potent activity against multidrug-resistant Staphylococcus aureus by dual inhibition of dihydropteroate synthase and bacterial topoisomerases. Similarly, cyclooxygenase-2 (COX-2)-selective sulfonamides reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs, illustrating the scaffold’s adaptability. These advancements laid the groundwork for integrating sulfonamides with nitrogen heterocycles like tetrahydroquinoline to exploit synergistic effects.

Research Significance and Academic Interest in N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

This compound exemplifies rational design in hybrid pharmacophore development. Its structure merges three critical elements:

- A tetrahydroquinoline core , known for modulating neurotransmitter pathways.

- A cyclopropanecarbonyl group , which introduces conformational restraint to enhance target selectivity.

- A 4-fluoro-2-methylbenzenesulfonamide moiety , optimizing electronic and steric interactions with enzymatic pockets.

Synthetic routes to this molecule typically begin with the acylation of tetrahydroquinoline using cyclopropanecarbonyl chloride, followed by sulfonylation with fluorinated benzene sulfonyl chlorides. Computational modeling predicts strong binding to carbonic anhydrase isoforms and serotonin receptors, driven by hydrogen bonding between the sulfonamide group and active-site residues.

Current research prioritizes its application in dual-target therapies. Preliminary data suggest that the fluorinated sulfonamide component may inhibit bacterial dihydropteroate synthase, while the tetrahydroquinoline scaffold could concurrently modulate neuronal calcium channels. Such multifunctionality addresses limitations of single-target agents, particularly in treating comorbid infections and neuropsychiatric disorders.

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-11-16(21)6-9-19(13)27(25,26)22-17-7-8-18-15(12-17)3-2-10-23(18)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIPDCKFIMCUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Cyclopropanation: The tetrahydroquinoline core is then subjected to cyclopropanation using a suitable reagent such as diazomethane.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.

作用機序

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropane and tetrahydroquinoline moieties may contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Substituent Variations in the Sulfonamide Moiety

Key Analogs :

BE16333 (N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-4-Ethoxybenzene-1-Sulfonamide): Substituents: 4-Ethoxy group on the benzene ring. Molecular Weight: 400.49 g/mol.

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide: Substituents: Trifluoroacetyl group on the tetrahydroisoquinoline and a cyclopropylethyl chain on the phenyl ring. Functional Impact: The trifluoroacetyl group increases electrophilicity, while the cyclopropylethyl chain may enhance lipophilicity and membrane permeability .

Comparison Table :

*Estimated based on substituent differences from BE16333 (replacement of ethoxy (-OC₂H₅, 45 g/mol) with fluoro (-F, 19 g/mol) and methyl (-CH₃, 15 g/mol)).

Cyclopropane-Containing Analogs in Agrochemicals

and highlight cyclopropane-containing pesticides, though none are sulfonamides:

- Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-oxo-3-furanyl)-Cyclopropanecarboxamide) :

Key Differences from BE16333 :

Physicochemical Properties

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, suggesting improved stability over ethoxy or methoxy analogs .

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its intricate structure:

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

- Molecular Formula : C₁₈H₁₈FN₃O₃S

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanism remains to be fully elucidated and requires further investigation.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide may share this characteristic due to its sulfonamide group. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

Sulfonamides are also recognized for their anticancer potential. Preliminary studies suggest that this compound could inhibit tumor cell proliferation. In vitro assays have demonstrated that related sulfonamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that compounds with similar structural features to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Study 2: Cancer Cell Line Testing

In a study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines. The findings suggested that compounds with a tetrahydroquinoline scaffold showed enhanced apoptotic activity compared to traditional sulfonamides. This highlights the potential of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide as a candidate for further development in cancer therapy.

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Yields range from 45–65%, depending on steric hindrance and reaction control .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Structural confirmation requires:

Q. Data Contradiction Note :

- Some studies report enhanced activity with fluorine at the 4-position , while others suggest 2-methyl substitution improves solubility without losing potency . Reconcile via molecular docking (e.g., AutoDock Vina) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

Pharmacokinetics :

- Rodent Models : Administer 10 mg/kg (IV/oral) with plasma sampling at 0.5, 2, 6, 12, 24 h. Use LC-MS/MS for quantification (LOQ: 1 ng/mL) .

- Key Parameters: > 4 h, bioavailability > 20% .

Efficacy :

- Xenograft Models : HT-29 colorectal tumors in nude mice; dose at 25 mg/kg/day for 21 days. Measure tumor volume vs. vehicle .

Challenge : High plasma protein binding (>95%) may reduce free drug concentration. Address via prodrug strategies .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Meta-Analysis : Compare datasets from similar analogs (e.g., cyclopropane vs. ethyl substituents) .

Experimental Replication :

- Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Validate cell line authenticity (STR profiling) to rule out cross-contamination .

Mechanistic Studies :

Q. Example Contradiction :

- Compound A showed IC₅₀ = 8 µM in HT-29 cells , but 35 µM in HCT-116 . Possible explanation: Differential expression of target enzymes.

Advanced: What analytical methods are critical for stability and impurity profiling?

Methodological Answer:

Stability Studies :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Major Degradants: Hydrolysis of sulfonamide (retention time shift from 12.3 → 9.8 min) .

Impurity Quantification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。